molecular formula C3H4N2 B372694 Pyrazole CAS No. 288-13-1

Pyrazole

Cat. No.: B372694
CAS No.: 288-13-1
M. Wt: 68.08 g/mol
InChI Key: WTKZEGDFNFYCGP-UHFFFAOYSA-N
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Description

Pyrazole is an organic compound belonging to the azole group, characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The molecular formula of this compound is C₃H₄N₂. This heterocyclic compound is known for its weak basicity and is a significant scaffold in various biologically active compounds .

Mechanism of Action

Target of Action

Pyrazole primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of various physiological processes including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

It’s known that this compound derivatives can exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . For example, phenylthis compound insecticides function by blocking glutamate-activated chloride channels in insects .

Biochemical Pathways

It’s known that this compound derivatives can impact a variety of biological processes, potentially affecting multiple pathways . For instance, some this compound derivatives have been found to inhibit succinate dehydrogenase, an enzyme involved in the citric acid cycle .

Pharmacokinetics

Due to the unique physicochemical properties of the this compound core, this compound-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .

Result of Action

The result of this compound’s action can vary depending on the specific derivative and its targets. For instance, some this compound derivatives have shown potent and selective antiproliferative activity across multiple cancer cell lines . Other derivatives have demonstrated antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of this compound with ozone is moderate to high, especially when compared to six-membered heterocyclic amines such as pyridine . This suggests that the environmental presence of ozone could potentially influence the action of this compound.

Safety and Hazards

Pyrazole is moderately toxic by ingestion and intraperitoneal routes . It is toxic by ingestion and inhalation, irritant to skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Future Directions

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This review summarizes the recent advances in the green multicomponent synthesis of pyrano [2,3-c]this compound and spiro-pyrano [2,3-c]this compound derivatives .

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules, contributing to their diverse physiological and pharmacological activities . The nature of these interactions is complex and can vary depending on the specific derivative and biological context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are vast. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the context and the specific this compound derivative .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific this compound derivative and the biological context .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazole can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the condensation of hydrazines with diketones under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent and a catalyst to facilitate the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of pyrazoline derivatives.

    Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Imidazole: Another five-membered ring compound with two nitrogen atoms, but in non-adjacent positions.

    Isoxazole: Similar to pyrazole but with an oxygen atom replacing one of the nitrogen atoms.

    Thiazole: Contains a sulfur atom and a nitrogen atom in the five-membered ring.

Uniqueness of this compound:

This compound’s unique structure and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKZEGDFNFYCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

105809-46-9
Record name 1H-Pyrazole, homopolymer
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DSSTOX Substance ID

DTXSID2059774
Record name Pyrazole
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Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Pyrazole
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Vapor Pressure

1.19 [mmHg]
Record name Pyrazole
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CAS No.

288-13-1
Record name Pyrazole
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Record name Pyrazole
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Record name 1H-Pyrazole
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Synthesis routes and methods I

Procedure details

234 g of 2-pyrazoline and 64 g of tetraethylammonium bromide were dissolved in 3,000 g of ethanol and electrolyzed with 2 F/mol of 2-pyrazoline at a current density of 6.8 A/dm2 and 30° C. Working up as described in Example 1 gave 18.2 g of 2-pyrazoline and 129 g of pyrazole. This corresponds to a conversion of 92%, a yield of 57% and a selectivity of 62%.
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234 g
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64 g
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Synthesis routes and methods II

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
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halogen
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6-chloro-1,3-dialkyuracil
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( 20 )
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Synthesis routes and methods III

Procedure details

Scheme 7 shows the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate IV starting from 2-bromo-2-methylpropanoic acid 15. Alkylation of pyrazole with 15 gave 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid 16 (Example 12). Esterification of 16 with sulfuric acid in ethanol gave ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 (Example 13). Regiospecific bromination of 17 with N-bromosuccinimide (NBS) gave IV (Example 14). Alternatively, 16 was treated in situ with a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to give 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid which was esterified to give IV, where R is ethyl. Other esters can also be prepared, such as methyl, iso-propyl, or any alkyl, benzyl or aryl ester.
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Synthesis routes and methods IV

Procedure details

Thus, with respect to said acid III to be used to couple with compound II, functional equivalents include the corresponding acid anhydrides, including mixed anhydrides and particularly the mixed anhydrides prepared from stronger acids such as the lower aliphatic monoesters of carbonic acid, or alkyl and aryl sulfonic acids and of more hindered acids such as diphenylacetic acid. In addition, an acid azide or an active ester or thioester (e.g., with p-nitrophenyl, 2,4-dinitrophenol, thiophenol, thioacetic acid) may be used or the free acid itself may be coupled with compound II after first reacting said free acid with N,N'-dimethylchloroformiminium chloride [cf. Great Britain Pat. No. 1,008,170 and Novak and Weichet, Experientia XXI, 6, 360 (1965)] or by the use of enzymes or of an N,N'-carbonyldiimidazole or an N,N'-carbonylditriazole (cf. South African patent specification No. 63/2684) or a carbodiimide reagent [especially N,N'-dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide or N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide; cf. Sheehan and Hess, J. Amer. Chem. Soc., 77, 1967 (1955)], or of alkylylamine reagent [cf. R. Buijle and H. G. Viehe, Angew. Chem. International Edition 3, 582, (1964)] or of an isoxazolium salt reagent [cf. R. B. Woodward, R. A. Olofson and H. Mayer, J. Amer. Chem. Soc. 83, 1010 (1961)], or of a ketenimine reagent [cf. C. L. Stevens and M. E. Munk, J. Amer. Chem. Soc., 80, 4065 (1958)] or of hexachlorocyclotriphosphatriazine or hexabromocyclotriphosphatriazine (U.S. Pat. No. 3,651,050) or of diphenylphosphoryl azide [DPPA; J. Amer. Chem. Soc., 94, 6203-6205 (1972) ] or of diethylphosphoryl cyanide [DEPC; Tetrahedron Letters No. 18, pp. 1595-1598 (1973)] or of diphenyl phosphite [Tetrahedron Letters No. 49, pp. 5047-5050 (1972)]. Another equivalent of the acid chloride is a corresponding azolide, i.e., an amide of the corresponding acid whose amide nitrogen is a member of a quasiaromatic five membered ring obtaining at least two nitrogen atoms, i.e., imidazole, pyrazole, the triazoles, benzimidazole, benzotriazole and their substituted derivatives. As an example of the general method for the preparation of an azolide, N,N'-carbonyldiimidazole is reacted with a carboxylic acid in equimolar proportions at room temperature in tetrahydrofuran, chloroform, dimethylformamide or a similar inert solvent to form the carboxylic acid imidazolide in practically quantitative yield with liberation of carbon dioxide and one mole of imidazole. Dicarboxylic acids yield diimidazolide. The by-product, imidazole, precipitates and may be separated and the imidazolide isolated, but this is not essential. The methods for carrying out these reactions to produce a cephalosporin and the methods used to isolate the cephalosporin so produced are well known in the art.
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ester
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thioester
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compound II
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[Compound]
Name
N,N'-dimethylchloroformiminium chloride
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[Compound]
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XXI
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[Compound]
Name
N,N'-carbonyldiimidazole
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[Compound]
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N,N'-carbonylditriazole
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[Compound]
Name
acid III
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isoxazolium
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[Compound]
Name
ketenimine
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diethylphosphoryl cyanide
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DEPC
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[Compound]
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acid chloride
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[Compound]
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compound II
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azolide
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[Compound]
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amide
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[Compound]
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amide nitrogen
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acid anhydrides
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anhydrides
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anhydrides
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aliphatic monoesters
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alkyl and aryl sulfonic acids
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazole
Reactant of Route 2
Pyrazole
Reactant of Route 3
Pyrazole
Reactant of Route 4
Pyrazole
Reactant of Route 5
Pyrazole
Reactant of Route 6
Pyrazole
Customer
Q & A

Q1: How does 4-methylpyrazole interact with its target to prevent methanol poisoning?

A1: 4-methylthis compound acts as a potent inhibitor of alcohol dehydrogenase (alcohol:NAD+ oxidoreductase, EC 1.1.1.1), the enzyme responsible for metabolizing methanol into toxic formic acid. [] By inhibiting this enzyme, 4-methylthis compound prevents the formation of formic acid and thus mitigates methanol toxicity. []

Q2: What is the basic chemical structure of this compound?

A2: this compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (N1 and N2).

Q3: How can spectroscopic techniques be used to characterize this compound derivatives?

A4: Various spectroscopic methods like Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to characterize the structure of newly synthesized this compound derivatives. [] For instance, FTIR can identify specific functional groups like the azomethine (CH=N) group in Schiff base this compound derivatives. [] NMR provides detailed information about the types and arrangements of hydrogen and carbon atoms in the molecule, while MS helps determine the molecular weight and fragmentation pattern, further confirming the structure. [, , , ]

Q4: Can Lewis acids be used to synthesize poly(pyrazolyl)borate ligands?

A5: Yes, Lewis acids like MeB(OiPr)2 and BF3·Et2O can catalyze the reaction between Li[MeBH3] or Na[BH4] with pyrazoles to produce poly(pyrazolyl)borate ligands under relatively mild conditions. [] This method offers advantages over traditional methods by improving reaction yields and reducing reaction times. []

Q5: How is computational chemistry used to study this compound derivatives?

A6: Computational methods, such as density functional theory (DFT) calculations, help understand the stability and electronic properties of this compound derivatives. [] For example, DFT calculations were employed to determine the relative stability of regioisomeric dihydropyrazoles, showing the influence of substituents on their energetic preference. []

Q6: Can you provide an example of QSAR being applied to this compound research?

A7: Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools in this compound research, particularly in the development of novel miticides. In a study focusing on 4,5-dihydrothis compound-5-thiones (DHPs), QSAR analysis using physicochemical parameters and hydrophobicity indices revealed that the miticidal activity of DHPs was primarily driven by hydrophobicity. [] The study also highlighted the positive impact of bulky substituents on the 3-phenyl ring and identified an optimal hydrophobicity range for enhanced activity. []

Q7: How do substituents on the this compound ring affect the biological activity of this compound derivatives?

A8: Substitutions on the this compound ring significantly influence the biological activity of this compound derivatives. For instance, in a study investigating the miticidal activity of 4,5-dihydrothis compound-5-thiones (DHPs), the presence of an unsubstituted phenyl ring at the 1-position, a 4-substituted phenyl ring at the 3-position, and a thioxo group at the 5-position were found to be crucial for potent activity. []

Q8: What is the impact of incorporating a ferrocene moiety into this compound structures?

A9: The introduction of a ferrocene moiety into this compound structures is a promising strategy to enhance biological activities. Since numerous ferrocene derivatives have demonstrated anticancer properties, combining them with the inherent biological activity of pyrazoles could lead to compounds with augmented or novel activities, particularly against various tumor types. []

Q9: How do structural modifications of this compound derivatives influence their binding affinity to the nicotinic acid receptor?

A10: Substitutions on the this compound ring can significantly impact their binding affinity for the G protein-coupled nicotinic acid receptor. A study revealed that introducing alkyl and aralkyl groups at the 5-position of this compound-3-carboxylic acid led to compounds with substantial affinity for this receptor. [] Notably, compounds like 5-propylthis compound-3-carboxylic acid (4f) and 5-butylthis compound-3-carboxylic acid (4g) exhibited promising affinity and partial agonist activity, suggesting their potential as lead compounds for developing novel hypolipidemic agents. []

Q10: How is β-pyrazol-1-ylalanine metabolized in mice?

A11: β-Pyrazol-1-ylalanine, unlike its parent compound this compound, exhibits remarkable metabolic inertness in mice. [] Following oral administration, β-pyrazol-1-ylalanine is primarily excreted unchanged in the urine, with no detectable levels found in the liver. [] This metabolic characteristic distinguishes it from this compound, which undergoes significant metabolic transformations in the liver, highlighting the profound impact of structural modifications on the pharmacokinetic profiles of this compound derivatives. []

Q11: What in vivo model was used to study the effect of 4-methylthis compound on methanol poisoning?

A12: Studies in monkeys have demonstrated that 4-methylthis compound can effectively prevent methanol toxicity. [] When administered at plasma levels above 10 μM, 4-methylthis compound successfully blocked the accumulation of formic acid, the toxic metabolite of methanol, in monkeys given lethal doses of methanol. [] This research highlights the potential of 4-methylthis compound as a therapeutic agent for treating methanol poisoning in humans. []

Q12: How does this compound affect the development of an ethanol-induced fatty liver in rats?

A13: this compound demonstrates a protective effect against ethanol-induced fatty liver development in rats. [] When administered alongside ethanol, this compound completely inhibited the increase in hepatic triglyceride concentration, a hallmark of alcoholic fatty liver disease. [] Interestingly, this preventive effect occurred despite elevated blood ethanol levels in the this compound-treated group, indicating that ethanol metabolism, rather than ethanol itself, plays a crucial role in the pathogenesis of alcoholic fatty liver disease. []

Q13: What is the significance of Knorr's work in the history of this compound chemistry?

A15: Ludwig Knorr's synthesis of the first this compound derivative in 1883 marked a significant milestone in this compound chemistry. [] This discovery led to the development of antipyrine, the first pyrazolone derivative introduced in 1884, which quickly gained recognition for its analgesic, anti-inflammatory, and antipyretic properties. [] Knorr's pioneering work laid the foundation for extensive research on this compound derivatives, establishing their crucial role in medicinal chemistry and drug discovery. []

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